Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate

Catalog No.
S12277042
CAS No.
M.F
C17H25ClN2O4
M. Wt
356.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dica...

Product Name

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate

IUPAC Name

tert-butyl N-[(4-chlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate

Molecular Formula

C17H25ClN2O4

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C17H25ClN2O4/c1-16(2,3)23-14(21)19-20(15(22)24-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10H,11H2,1-6H3,(H,19,21)

InChI Key

VZAONRWMMJUJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is a chemical compound characterized by its hydrazine backbone and two tert-butyl ester groups attached to the nitrogen atoms. The molecular formula for this compound is C${14}$H${18}$ClN${2}$O${4}$, and its molecular weight is approximately 302.75 g/mol. This compound is generally presented as a white powder and is known for its applications in organic synthesis and medicinal chemistry .

Due to its functional groups:

  • Hydrolysis: The tert-butyl esters can be hydrolyzed to yield the corresponding hydrazine dicarboxylic acid.
  • Amination: It can serve as a substrate in palladium-catalyzed amination reactions, facilitating the introduction of amine groups into aromatic systems .
  • Condensation Reactions: The hydrazine moiety allows for condensation with carbonyl compounds, forming hydrazones or related derivatives.

The biological activity of di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate has been explored in various studies. Compounds of this class often exhibit:

  • Antitumor Properties: Some derivatives have shown potential as anticancer agents due to their ability to interact with cellular pathways involved in tumor growth.
  • Antimicrobial Activity: Certain hydrazine-based compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals .

Several methods have been employed for the synthesis of di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate:

  • From Di-tert-butyl Dicarbonate: This method involves reacting di-tert-butyl dicarbonate with 4-chlorobenzylhydrazine under controlled conditions to yield the desired product.
  • Using Hydrazine and Carboxylic Acids: A more straightforward approach involves the reaction of hydrazine with carboxylic acids followed by protection of the amine functionalities through tert-butyl ester formation .

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate finds applications in several fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its derivatives are being studied for potential use as therapeutic agents against cancer and microbial infections.
  • Research: Utilized in laboratories for synthesizing other hydrazine derivatives and studying their properties .

Interaction studies involving di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate focus on its reactivity with various biological targets. For instance:

  • Enzyme Inhibition: Research indicates that certain derivatives may inhibit specific enzymes involved in cancer metabolism.
  • Receptor Binding: Studies suggest that this compound and its analogs may interact with receptors associated with neurotransmission, indicating potential neuropharmacological effects .

Several compounds share structural similarities with di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Di-tert-butyl hydrazodicarboxylateTwo tert-butyl groupsUsed primarily as a reagent in organic synthesis
Di-tert-butyl 1-(3-(4-chlorophenyl)-2-oxoindolin-3-yl)hydrazine-1,2-dicarboxylateContains an indole structurePotentially exhibits unique biological activities
Di-tert-butyl 1-(benzyl)hydrazine-1,2-dicarboxylateBenzyl group instead of chlorobenzeneMay have different pharmacological properties

Uniqueness

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is unique due to its specific substitution pattern on the hydrazine core and the presence of the chlorobenzene moiety, which may enhance its biological activity compared to other hydrazines. This structural feature could influence its reactivity and interaction with biological targets differently than its analogs .

The IUPAC name di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate systematically describes its structure:

  • Hydrazine backbone: A two-nitrogen core ($$ \text{N}-\text{N} $$) serves as the parent structure.
  • Dicarboxylate groups: Two tert-butyl oxycarbonyl ($$ \text{Boc} $$) groups are attached to the nitrogen atoms, forming a dicarboxylate ester.
  • 4-Chlorobenzyl substituent: A benzyl group with a chlorine atom at the para position is bonded to one nitrogen.

The molecular structure can be represented as:
$$
(\text{tert-butyl-O-CO-NH})2\text{-N-CH}2\text{-C}6\text{H}4\text{-Cl}
$$
Key spectral identifiers include $$ ^1\text{H} $$ NMR signals for tert-butyl groups at $$ \delta $$ 1.47 ppm and aromatic protons from the chlorobenzyl moiety between $$ \delta $$ 6.10–6.55 ppm.

Table 1: Structural comparison with related hydrazine derivatives

CompoundSubstituentsKey Features
Di-tert-butyl hydrazodicarboxylateTwo tert-butyl groupsReagent in peptide coupling
Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylateMethyl group on nitrogenSynthetic intermediate for heterocycles
1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylatePiperazine ring with hydroxymethylChiral building block in drug design

Historical Context of Hydrazine Dicarboxylate Derivatives

Hydrazine dicarboxylates emerged in the mid-20th century as protected hydrazine derivatives to mitigate the instability of free hydrazines. Early synthesis methods involved reacting hydrazine with dicarbonate esters under basic conditions. For example, di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) was condensed with methylhydrazine in isopropanol to yield di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, a process optimized for 60% yield. The introduction of tert-butyl esters addressed challenges in handling hygroscopic hydrazines, enabling their use in multistep syntheses.

The 4-chlorobenzyl variant gained prominence in the 1990s for its enhanced stability and reactivity in palladium-catalyzed cross-coupling reactions. Unlike simpler hydrazine dicarboxylates, the chlorobenzyl group facilitates π-π stacking interactions in transition states, improving regioselectivity in heterocycle formation.

Position Within Organoazide Chemistry

Organoazides, characterized by $$ \text{N}_3 $$ groups, share synthetic utility with hydrazine derivatives in click chemistry and heterocycle synthesis. However, di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate occupies a distinct niche:

  • Steric protection: The tert-butyl groups prevent unwanted nucleophilic attacks, a feature exploited in the synthesis of piperazine derivatives.
  • Electrophilic activation: The chlorobenzyl substituent polarizes the hydrazine core, enhancing its reactivity toward aldehydes in condensations to form hydrazones.
  • Medicinal chemistry applications: Unlike most organoazides, this compound’s stability allows its use as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents.

Comparative studies highlight its superiority over analogues like di-tert-butyl 1-(3-(4-chlorophenyl)-2-oxoindolin-3-yl)hydrazine-1,2-dicarboxylate in reactions requiring steric bulk and electronic modulation.

Stepwise Protection Strategies for Hydrazine Moieties

The synthesis of di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate requires sophisticated protection strategies to control regioselectivity and minimize side reactions during hydrazine functionalization [4] [8]. Stepwise protection approaches have emerged as the preferred methodology for preparing substituted hydrazine derivatives, offering superior control over reaction outcomes compared to direct alkylation methods [8] [9].

The stepwise strategy typically involves initial protection of one nitrogen center, followed by selective functionalization of the remaining nitrogen atom [4] [8]. This approach circumvents the inherent reactivity challenges associated with hydrazine derivatives, which readily undergo multiple alkylation reactions when exposed to electrophilic reagents [10] [13]. The protection strategy enables selective introduction of the 4-chlorobenzyl substituent while maintaining the integrity of the dicarboxylate functionality [8] [9].

Monoprotected hydrazine derivatives serve as critical intermediates in these synthetic sequences [4] [8]. The use of benzyloxycarbonyl-protected hydrazine derivatives has demonstrated particular utility, allowing for selective tert-butoxycarbonyl group installation at the unprotected nitrogen center [4] [8]. This orthogonal protection strategy enables sequential introduction of different protecting groups without cross-reactivity [8].

The stepwise methodology addresses several key synthetic challenges inherent to hydrazine chemistry [10] [13]. Direct alkylation of hydrazine typically produces complex mixtures containing mono-, di-, and trisubstituted products, necessitating difficult separations [10] [13]. The protection strategy eliminates these complications by controlling the number and position of substitution reactions [8] [9].

Recent developments in hydrazine protection methodology have emphasized green chemistry principles, particularly the development of solventless protection protocols [4] [8]. These methods reduce environmental impact while maintaining high selectivity and yield in the protection step [4] [8]. The stepwise approach has proven particularly effective for introducing sterically demanding substituents, such as the 4-chlorobenzyl group, which can be challenging to install using direct methods [9] [10].

tert-Butoxycarbonyl Group Installation Techniques

The installation of tert-butoxycarbonyl groups represents a critical step in the synthesis of di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate [4] [8]. Several methodologies have been developed for introducing these protecting groups, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact [4] [8].

Solventless tert-butoxycarbonyl protection has emerged as the most efficient methodology for hydrazine derivatives [4] [8]. This technique involves stirring the substrate directly in molten di-tert-butyl dicarbonate at temperatures between 22-24°C [4] [8]. The method requires no additional catalysts or solvents, representing a significant advancement in green chemistry approaches to hydrazine protection [4] [8]. Reaction times are typically brief, ranging from 5 to 30 minutes, with yields consistently exceeding 85% [4] [8].

The solventless methodology demonstrates particular selectivity for monosubstituted hydrazines [4] [8]. The reaction proceeds through direct addition of the hydrazine substrate to molten di-tert-butyl dicarbonate, resulting in rapid gas evolution and completion within minutes [4] [8]. The absence of side reactions and the elimination of tedious workup procedures make this approach highly attractive for large-scale synthesis [4] [8].

Traditional solution-phase methods for tert-butoxycarbonyl installation typically employ acetonitrile as solvent with 4-dimethylaminopyridine as catalyst [4] [8]. However, these conditions often result in formation of complex product mixtures when applied to hydrazine substrates [4] [8]. The formation of multiple products significantly complicates purification and reduces overall synthetic efficiency [4] [8].

Water-based tert-butoxycarbonyl protection methods have been investigated as environmentally friendly alternatives [4] [8]. These protocols utilize aqueous media with appropriate bases to facilitate the protection reaction [4] [8]. While environmentally beneficial, water-based methods typically require longer reaction times and may show reduced selectivity compared to solventless approaches [4] [8].

The efficiency of tert-butoxycarbonyl installation correlates strongly with the acidity of the hydrazine substrate [4] [8]. Substrates with lower pKa values react more readily, while highly basic hydrazines may require modified reaction conditions or catalytic additives [4] [8]. The relationship between substrate acidity and reaction rate provides a useful predictive tool for optimizing reaction conditions [4] [8].

MethodTemperature (°C)Reaction TimeYield (%)SelectivityGreen Chemistry
Solventless (Molten di-tert-butyl dicarbonate)22-245-30 minutes85-95ExcellentExcellent
Acetonitrile/4-dimethylaminopyridine0-252-24 hours60-80GoodPoor
Water-based25-401-8 hours70-85ModerateExcellent
Ionic liquid25-601-12 hours75-90GoodGood
N,N-dimethylformamide/Base0-251-6 hours65-85ModerateModerate

Benzyl Chloride Incorporation Pathways

The incorporation of the 4-chlorobenzyl moiety into hydrazine derivatives represents a crucial synthetic transformation requiring careful consideration of reaction conditions and substrate compatibility [12] [25]. Multiple pathways have been developed for this transformation, each offering distinct advantages in terms of selectivity, yield, and operational simplicity [12] [25].

Direct alkylation using 4-chlorobenzyl chloride and hydrazine hydrate represents the most straightforward approach [12]. This method employs potassium carbonate as base in aqueous media at 40°C, achieving yields of approximately 82% [12]. The reaction proceeds through nucleophilic substitution, with the hydrazine nitrogen attacking the benzylic carbon [12]. Despite its simplicity, this approach may suffer from competing side reactions and formation of multiple alkylation products [12].

Protected hydrazine alkylation offers improved selectivity compared to direct methods [9] [10]. This approach utilizes pre-protected hydrazine derivatives that undergo selective alkylation at the unprotected nitrogen center [9] [10]. The use of protected substrates eliminates complications arising from multiple alkylation events and enables precise control over the substitution pattern [9] [10]. Typical conditions employ organic bases in aprotic solvents, with reaction times ranging from 2 to 8 hours [9] [10].

Mitsunobu reaction conditions provide an alternative pathway for benzyl incorporation, particularly when starting from alcohol precursors [27]. This methodology employs triphenylphosphine and dialkyl azodicarboxylates under mild conditions [27]. While offering good selectivity, Mitsunobu conditions require careful optimization to prevent unwanted side reactions, particularly with sensitive hydrazine substrates [27].

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for aryl hydrazine synthesis [19] [25]. These methods enable coupling of aryl halides, including 4-chlorobenzyl derivatives, with hydrazine under mild conditions [19] [25]. The use of electron-rich ligands and optimized catalyst systems allows for selective mono-arylation while minimizing catalyst decomposition [19] [25]. Catalyst loadings as low as 100 parts per million have been achieved in optimized systems [25].

Phase-transfer catalysis offers another approach for benzyl incorporation, particularly useful for large-scale applications [9] [10]. This methodology employs quaternary ammonium salts to facilitate the reaction between hydrazine derivatives and benzyl halides in biphasic systems [9] [10]. The use of phase-transfer conditions can improve selectivity and simplify product isolation [9] [10].

MethodConditionsYield (%)SelectivityReaction Time
Benzyl chloride + Hydrazine hydratePotassium carbonate, water, 40°C82Moderate1-4 hours
Benzyl bromide + Protected hydrazineBase, organic solvent70-85Good2-8 hours
Mitsunobu reactionTriphenylphosphine, dialkyl azodicarboxylate65-80Good4-12 hours
Palladium-catalyzed couplingPalladium catalyst, ligand75-90Excellent5-24 hours
Phase-transfer catalysisPhase-transfer catalyst, sodium hydroxide60-75Moderate2-6 hours

Critical Comparison of Coupling Agents in Dicarboxylate Formation

The formation of dicarboxylate bonds in hydrazine derivatives requires careful selection of coupling agents to achieve optimal yields while minimizing side reactions [11] [15] [16]. Various coupling reagents have been evaluated for their effectiveness in promoting amide bond formation between carboxylic acids and hydrazine derivatives [11] [15] [16].

Carbodiimide-based coupling agents represent the traditional approach for amide bond formation [11] [15] [16]. Dicyclohexylcarbodiimide was among the first coupling reagents employed for peptide synthesis and remains widely used despite certain limitations [15] [16]. The formation of dicyclohexylurea as a byproduct presents challenges in product purification, as this compound is sparingly soluble in most organic solvents [15] [16]. Typical yields with dicyclohexylcarbodiimide range from 28% to 65%, depending on reaction conditions and substrate compatibility [22].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide offers advantages in terms of byproduct solubility [15] [16] [21]. The urea formed from this reagent is water-soluble, facilitating product purification through aqueous extraction [15] [16] [21]. However, reaction yields are often lower compared to other carbodiimides, typically ranging from 11% to 19% under standard conditions [22]. The water solubility of this reagent makes it particularly suitable for bioconjugation applications [21].

Diisopropylcarbodiimide provides improved performance in solid-phase synthesis applications [15] [16]. The urea byproduct from this reagent is more soluble than that from dicyclohexylcarbodiimide, reducing complications in solid-phase protocols [15] [16]. Yields typically range from 51% to 75%, representing a significant improvement over other carbodiimide reagents [22]. The addition of hydroxybenzotriazole as an additive can further improve yields and reduce racemization [15] [16].

Uronium-based coupling agents have demonstrated superior performance in many applications [15] [18] [23]. Hexafluorophosphate azabenzotriazole tetramethyl uronium represents one of the most efficient coupling reagents available, consistently achieving yields between 85% and 95% [15] [18] [23]. The reagent operates through formation of highly reactive active esters that couple efficiently with nucleophilic amines [18]. Reaction times are typically shorter compared to carbodiimide reagents, ranging from 1 to 6 hours [23].

Hexafluorophosphate benzotriazole tetramethyl uronium and related benzotriazole-based reagents offer excellent performance with yields ranging from 80% to 94% [15] [23] [26]. These reagents have dominated peptide synthesis applications for two decades due to their efficiency and reliability [26]. However, the presence of potentially explosive benzotriazole moieties raises concerns about large-scale applications [23] [26].

1-Cyano-2-ethoxy-2-oxoethylidene-aminooxy-dimethylamino-morpholino-uronium represents a newer generation of coupling reagents designed to address explosive risks [15] [23] [26]. This reagent incorporates Oxyma Pure as the leaving group, eliminating explosive benzotriazole components [15] [23]. Yields typically range from 75% to 88%, with improved operational characteristics compared to traditional benzotriazole-based reagents [23] [26].

Coupling AgentSolubilityByproductRacemizationReaction TimeTypical YieldCostOperational Characteristics
DicyclohexylcarbodiimideOrganic solventsDicyclohexylurea (insoluble)High (requires hydroxybenzotriazole)4-48 hours28-65%LowModerate
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater, polar solventsDiisopropyl-ethylurea (soluble)Moderate6-48 hours11-19%LowGood
DiisopropylcarbodiimideOrganic solventsDiisopropylurea (soluble)High (requires hydroxybenzotriazole)4-24 hours51-75%LowModerate
Hexafluorophosphate azabenzotriazole tetramethyl uroniumN,N-dimethylformamide, N-methyl-2-pyrrolidone, dichloromethaneHydroxyazabenzotriazoleLow1-6 hours85-95%HighExplosive risk
Hexafluorophosphate benzotriazole tetramethyl uroniumN,N-dimethylformamide, N-methyl-2-pyrrolidone, dichloromethaneHydroxybenzotriazoleLow2-8 hours80-92%MediumExplosive risk
Hexafluorophosphate 6-chloro-1H-benzotriazol-1-yl tetramethyl uroniumN,N-dimethylformamide, N-methyl-2-pyrrolidone, dichloromethane6-ChlorohydroxybenzotriazoleVery low1-4 hours88-96%HighExplosive risk
1-Cyano-2-ethoxy-2-oxoethylidene-aminooxy-dimethylamino-morpholino-uroniumN,N-dimethylformamide, N-methyl-2-pyrrolidone, dichloromethaneOxyma PureLow2-6 hours75-88%MediumGood
Tetrafluoroborate benzotriazole tetramethyl uroniumN,N-dimethylformamide, N-methyl-2-pyrrolidone, dichloromethaneHydroxybenzotriazoleLow2-8 hours82-94%MediumExplosive risk

Single-crystal X-ray diffraction analysis provides crucial insights into the three-dimensional molecular architecture of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate and the steric interactions within its crystal lattice. The structural analysis reveals significant steric effects arising from the bulky tert-butyl protecting groups and the 4-chlorobenzyl substituent.

The crystal structure of related hydrazine dicarboxylate compounds demonstrates characteristic features that can be extrapolated to understand the target compound. In Di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate, crystallographic analysis revealed an orthorhombic crystal system with space group P2₁2₁2₁ [1]. The unit cell parameters showed dimensions of a = 9.9794(2) Å, b = 11.5763(3) Å, and c = 16.0720(4) Å, with a volume of 1856.71(8) ų. The compound crystallized with four molecules in the unit cell (Z = 4), yielding a calculated density of 1.203 Mg m⁻³ [1].

The molecular geometry exhibits significant non-planarity due to steric hindrance from the tert-butyl groups. The angle between the amide plane and the mean plane of the imidodicarbonate group measures 78.43(18)°, demonstrating that these two functional groups are nearly perpendicular [1]. This perpendicular arrangement minimizes steric clashes between the bulky tert-butyl substituents and allows for optimal crystal packing.

Crystallographic studies of hydrazine adducts with pyrazine dicarboxylic acids provide additional structural insights relevant to Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate. The monoclinic unit cell parameters for bis(hydrazineH) pyrazine-2,3-dicarboxylate showed a = 8.036(2) Å, b = 15.420(3) Å, c = 8.155(2) Å, and β = 94.88(3)° [2]. These structures consistently demonstrate that hydrazine derivatives form extensive hydrogen bonding networks in the solid state, which significantly influence their crystal packing arrangements.

The steric effects in Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate arise primarily from the conformational preferences imposed by the two tert-butyl carbamate protecting groups. These bulky substituents force the hydrazine backbone to adopt a specific conformation that minimizes intramolecular steric repulsion. The 4-chlorobenzyl group introduces additional steric considerations, particularly in its orientation relative to the hydrazine core structure.

Crystal structure analysis of related benzyl hydrazine derivatives reveals that the aromatic rings typically orient at specific dihedral angles to minimize steric interactions. In benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate, the dihedral angle between the benzyl group and the hydrazinecarboxylate moiety measures 79.92(3)° [3]. This V-shaped conformation is characteristic of benzyl-substituted hydrazine compounds and likely occurs in the target compound as well.

The chlorine substituent on the benzyl ring introduces both steric and electronic effects. The C-Cl bond length typically measures approximately 1.74 Å, and the van der Waals radius of chlorine (1.75 Å) creates additional steric bulk that influences the molecular conformation and crystal packing. In 4-chlorobenzyl derivatives, the chlorine atom often participates in weak intermolecular interactions that stabilize specific crystal packing arrangements [4].

Multinuclear NMR Spectroscopic Signatures (¹H, ¹³C, ¹⁵N)

The multinuclear NMR spectroscopic characterization of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate provides detailed information about its molecular structure and dynamics in solution. The compound exhibits characteristic resonances arising from the hydrazine backbone, tert-butyl protecting groups, and 4-chlorobenzyl substituent.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate reveals several distinct resonance regions. The tert-butyl groups appear as prominent singlets in the aliphatic region at approximately 1.47-1.48 ppm, integrating for 18 protons total [5] [6]. These signals often exhibit slight splitting due to rotameric effects arising from restricted rotation around the carbamate C-N bonds.

The 4-chlorobenzyl protons manifest as characteristic aromatic multipets in the range of 7.20-7.40 ppm. The para-disubstituted benzene ring displays two sets of doublets: one set at approximately 7.30 ppm (J = 8.4 Hz) corresponding to the protons ortho to the chlorine substituent, and another set at approximately 7.15 ppm (J = 8.4 Hz) for the protons meta to chlorine [5]. The benzyl methylene protons (-CH₂-) typically appear as a singlet around 4.68 ppm due to the electron-withdrawing effect of the aromatic ring.

The hydrazine NH proton presents as a broad signal between 6.10-6.30 ppm, often exhibiting temperature-dependent line broadening due to exchange processes [5] [6]. This signal may split into multiple resonances depending on the conformational preferences and hydrogen bonding interactions in solution.

Rotameric effects significantly influence the ¹H NMR spectrum of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate. The presence of two different carbamate groups (one N-substituted with the 4-chlorobenzyl group and one unsubstituted) creates conformational complexity. Variable temperature NMR studies would reveal the coalescence behavior of rotameric signals, providing insights into the energy barriers for rotation around the carbamate bonds.

Carbon-13 (¹³C) NMR Spectroscopic Signatures

The ¹³C NMR spectrum provides comprehensive structural information about all carbon environments in Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate. The carbonyl carbons of the carbamate groups resonate in the characteristic region around 155-156 ppm, appearing as distinct signals due to the different chemical environments of the two carboxyl groups [5] [6].

The quaternary carbons of the tert-butyl groups appear at approximately 81.0-81.5 ppm, while the methyl carbons resonate around 28.1-28.3 ppm [5] [6]. These signals may exhibit slight multiplicity due to rotameric effects and the different magnetic environments created by the asymmetric substitution pattern.

The aromatic carbon resonances of the 4-chlorobenzyl group appear in the range of 128-140 ppm. The ipso carbon bearing the chlorine substituent typically resonates around 134 ppm, while the other aromatic carbons appear at characteristic positions influenced by the electron-withdrawing effect of chlorine. The benzyl methylene carbon (-CH₂-) resonates around 50-51 ppm, downfield shifted due to the attached nitrogen atom [5].

The hydrazine nitrogen-bearing carbons exhibit characteristic chemical shifts that reflect their bonding environment. The carbon atom directly attached to the 4-chlorobenzyl-substituted nitrogen typically appears around 156 ppm, while the carbon attached to the unsubstituted nitrogen resonates slightly upfield at approximately 155 ppm [5].

Nitrogen-15 (¹⁵N) NMR Characterization

¹⁵N NMR spectroscopy provides valuable insights into the nitrogen environments in Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate, though direct observation requires isotopic labeling or indirect detection methods. The hydrazine nitrogen atoms exhibit distinct chemical shifts depending on their substitution patterns and hydrogen bonding interactions.

The nitrogen atom bearing the 4-chlorobenzyl substituent typically resonates around 35-40 ppm, while the unsubstituted hydrazine nitrogen appears in a similar range but with slight differences due to the asymmetric electronic environment [7]. These chemical shifts are sensitive to conformational changes and intermolecular interactions, making ¹⁵N NMR a powerful probe for studying hydrogen bonding and molecular dynamics.

The carbamate nitrogen atoms attached to the tert-butyl groups exhibit chemical shifts in the range of 80-90 ppm, characteristic of nitrogen atoms in carbamate functional groups. The exact chemical shift values depend on the rotameric state and the degree of planarity in the carbamate moiety [7].

Temperature-dependent ¹⁵N NMR studies can reveal dynamic processes such as nitrogen inversion and conformational interconversion. The barrier to nitrogen inversion in hydrazine derivatives typically ranges from 5-15 kcal/mol, resulting in line broadening or signal coalescence at elevated temperatures.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's stability under ionization conditions. The molecular ion peak appears at m/z 356.8 (corresponding to [M+H]⁺), consistent with the molecular formula C₁₇H₂₅ClN₂O₄ [8].

The primary fragmentation pathways involve sequential loss of tert-butyl groups through both homolytic and heterolytic mechanisms. The loss of a tert-butyl radical (C₄H₉- , 57 Da) generates a stable fragment ion at m/z 299.8 [M-C₄H₉]⁺. This fragmentation is facilitated by the relatively weak C-O bond in the tert-butyl carbamate moiety and the stability of the resulting tertiary carbocation.

A second major fragmentation pathway involves the loss of tert-butoxycarbonyl groups (Boc groups, 100 Da) through a rearrangement mechanism. This produces fragment ions at m/z 256.8 [M-BOC]⁺ and m/z 156.8 [M-2BOC]⁺, representing the stepwise removal of both protecting groups. The latter fragment corresponds to the 4-chlorobenzyl hydrazine core structure [9].

The 4-chlorobenzyl substituent undergoes characteristic fragmentation patterns involving C-N bond cleavage and subsequent rearrangements. The tropylium ion-like fragment at m/z 125 [C₇H₆Cl]⁺ forms through loss of the hydrazine moiety and represents the 4-chlorobenzyl cation. This fragment further loses HCl to generate the corresponding phenyl cation at m/z 89.

Analysis of the isotope pattern provides additional structural information. The presence of chlorine introduces a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom. This isotope pattern is preserved in most fragment ions containing the chlorobenzyl moiety.

Under electron impact ionization conditions, the compound exhibits additional fragmentation pathways involving ring cleavage and rearrangement reactions. The formation of small fragment ions such as m/z 57 [C₄H₉]⁺ (tert-butyl), m/z 77 [C₆H₅]⁺ (phenyl), and m/z 111/113 [C₆H₄Cl]⁺ (chlorophenyl) provides confirmatory evidence for the structural assignments.

Tandem mass spectrometry (MS/MS) experiments on selected precursor ions reveal detailed fragmentation mechanisms. The [M+H]⁺ ion undergoes collision-induced dissociation to produce a series of product ions that can be correlated with specific structural features. The relative intensities of these fragments depend on the collision energy and provide insights into the stability of different molecular regions.

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopy of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate reveals characteristic vibrational modes corresponding to its various functional groups. The spectrum provides a molecular fingerprint that confirms structural assignments and offers insights into intramolecular interactions and conformational preferences.

Carbamate Carbonyl Stretching Vibrations

The most prominent features in the infrared spectrum arise from the C=O stretching vibrations of the two carbamate groups. These appear as strong, sharp bands in the region of 1700-1750 cm⁻¹ [10] [11]. The exact frequencies depend on the conformational state of the carbamate groups and any hydrogen bonding interactions present in the solid state.

For tert-butyl carbamates, the C=O stretching frequency typically appears around 1710-1720 cm⁻¹, slightly lower than simple esters due to the electron-donating effect of the nitrogen atom [10]. The presence of two non-equivalent carbamate groups may result in two distinct C=O stretching bands, reflecting the different electronic environments created by the asymmetric substitution pattern.

Nitrogen-Hydrogen Stretching and Bending Modes

The N-H stretching vibrations appear in the region of 3300-3500 cm⁻¹ as medium to strong intensity bands [10] [12]. The hydrazine N-H stretch typically manifests around 3350 cm⁻¹, while the carbamate N-H stretches appear at slightly higher frequencies (3400-3450 cm⁻¹) due to the electron-withdrawing effect of the carbonyl group.

The N-H bending vibrations occur in the fingerprint region around 1500-1600 cm⁻¹, often overlapping with aromatic C=C stretching modes. These bending modes are sensitive to hydrogen bonding interactions and can provide information about intermolecular associations in the solid state [13].

Aromatic Vibrational Modes

The 4-chlorobenzyl group contributes several characteristic vibrational modes to the infrared spectrum. Aromatic C-H stretching vibrations appear as weak to medium intensity bands around 3000-3100 cm⁻¹ [10]. The aromatic C=C stretching modes manifest as multiple bands in the region of 1450-1600 cm⁻¹, with the exact positions influenced by the electron-withdrawing effect of the chlorine substituent.

The C-Cl stretching vibration appears as a strong band around 750-850 cm⁻¹, characteristic of aromatic chloro compounds [10]. This vibration is often coupled with aromatic ring deformation modes and provides definitive evidence for the presence of the chlorine substituent.

Out-of-plane C-H bending vibrations for the para-disubstituted benzene ring appear around 800-850 cm⁻¹, creating a characteristic pattern that confirms the substitution pattern of the aromatic ring [10].

Aliphatic Vibrational Signatures

The tert-butyl groups contribute several distinctive vibrational modes to the spectrum. The C-H stretching vibrations of the methyl groups appear as strong bands in the region of 2950-3000 cm⁻¹, with asymmetric and symmetric stretching modes typically resolved [10].

The tert-butyl C-H bending vibrations manifest around 1360-1390 cm⁻¹ as characteristic doublets, providing a reliable identification feature for these protecting groups. The C-C stretching vibrations of the tert-butyl groups appear around 1150-1200 cm⁻¹ [12].

C-O and C-N Stretching Vibrations

The C-O stretching vibrations of the carbamate ester groups appear as strong bands in the region of 1100-1250 cm⁻¹. These frequencies are influenced by the conformational state of the carbamate groups and any hydrogen bonding interactions present [11].

The C-N stretching vibrations occur around 1200-1350 cm⁻¹, often appearing as medium intensity bands that may overlap with other vibrational modes in this congested region of the spectrum. The exact frequencies depend on the rotameric state and the degree of double bond character in the C-N bonds [13].

Benzyl Methylene Vibrational Modes

The benzyl methylene group (-CH₂-) contributes specific vibrational signatures that can be distinguished from the tert-butyl methyl groups. The C-H stretching vibrations appear around 2900-2950 cm⁻¹, while the CH₂ scissoring mode manifests around 1450 cm⁻¹. The CH₂ wagging and twisting modes occur in the fingerprint region below 1300 cm⁻¹ [12].

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

356.1502850 g/mol

Monoisotopic Mass

356.1502850 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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